2-methylthiobenzimidazolyl 2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone is a heterocyclic compound that features both benzimidazole and thiophene moieties. Benzimidazole is known for its broad range of chemical and biological properties, while thiophene is a sulfur-containing five-membered aromatic ring. The combination of these two structures in a single molecule provides unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone typically involves the reaction of 2-mercaptobenzimidazole with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
The uniqueness of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone lies in the combination of benzimidazole and thiophene moieties, which provides a unique set of chemical and biological properties not found in other compounds. This combination allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C13H10N2OS2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2-methylsulfanylbenzimidazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-9-5-2-3-6-10(9)15(13)12(16)11-7-4-8-18-11/h2-8H,1H3 |
InChI Key |
ADLCHBDXDRDTGX-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.